molecular formula C17H19N5O3 B2485519 4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1031619-33-6

4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2485519
CAS No.: 1031619-33-6
M. Wt: 341.371
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound exhibits strong binding affinity to these enzymes, potentially inhibiting their activity and altering metabolic pathways . Additionally, it interacts with various receptors, such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products . The compound also interacts with DNA, potentially causing changes in gene expression by affecting the binding of transcription factors. Additionally, it can modulate the activity of signaling proteins, leading to alterations in cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a small increase in dosage leads to a significant increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The compound can also influence the activity of enzymes involved in energy metabolism, such as ATP synthase and glycolytic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters, such as ABC transporters, which facilitate its movement across cellular membranes . The compound can also bind to plasma proteins, affecting its distribution and accumulation in different tissues. Its localization within cells is influenced by its interaction with binding proteins and cellular structures.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It can also be found in the nucleus, where it affects gene expression by interacting with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments.

Properties

IUPAC Name

N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-4-8-21-15(24)12-7-6-11(14(23)18-10(3)5-2)9-13(12)22-16(21)19-20-17(22)25/h4,6-7,9-10H,1,5,8H2,2-3H3,(H,18,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJLRYOMACDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NNC(=O)N23)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.